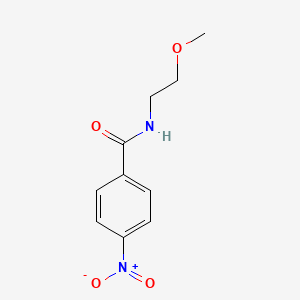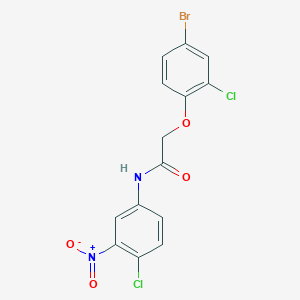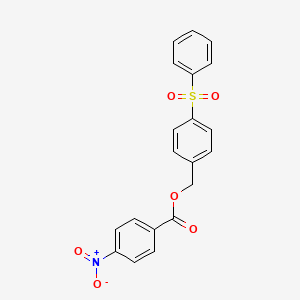![molecular formula C22H18F3N3O5S B4623611 N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide
Vue d'ensemble
Description
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide is a useful research compound. Its molecular formula is C22H18F3N3O5S and its molecular weight is 493.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.09192634 g/mol and the complexity rating of the compound is 819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Optically Active Compounds
Optically active syn-α-amidoalkylphenyl sulfones, related to the compound , have been prepared from chiral aldehydes using benzenesulfinic acid in anhydrous conditions. These compounds, in basic conditions, yield N-acylimines which react with sodium methanenitronate to afford nitro adducts with high anti diastereoselectivity. The nitro derivatives obtained can undergo a Nef reaction followed by methylation to produce optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, serving as important building blocks for the preparation of biologically active compounds (Foresti et al., 2003).
Electrochemical Studies
The electrochemical reduction of compounds like p-nitrophenyl methyl sulfone has been studied, indicating that electrogenerated radical anions of these compounds, due to their electron-withdrawing substituents, do not undergo classic two-electron cleavage but rather lead to unexpected products. This reveals the complex reactivity of sulfone derivatives under reduction conditions, which can have implications for developing new synthetic methodologies (Pilard et al., 2001).
Potential Pesticidal Activity
Tribromomethyl phenyl sulfone derivatives, which share structural motifs with the compound , have been synthesized and reported for their potential as novel pesticides. These compounds' synthesis and subsequent modification could lead to the development of new herbicides and fungicides, highlighting the role of such sulfone derivatives in agricultural research (Borys et al., 2012).
Quantum Mechanical and Molecular Docking Studies
Derivatives closely related to the query compound have been characterized through quantum mechanical and molecular docking studies, suggesting their potential application in understanding molecular interactions at the atomic level. These studies offer insights into the electronic structure, reactivity, and interaction of such compounds with biological targets, which can be crucial for designing molecules with specific biological activities (Chandralekha et al., 2019).
Molecular Modification and Peptide Mimic Synthesis
N-Aminosulfamides, peptidomimetics where the C(α)H and the carbonyl of an amino acid residue are replaced by a nitrogen atom and a sulfonyl group, respectively, have been synthesized. Such studies demonstrate the versatility of sulfonamide compounds in mimicking peptide structures, which can be valuable in developing therapeutic agents (Turcotte et al., 2012).
Propriétés
IUPAC Name |
2-(N-(4-methylphenyl)sulfonyl-3-nitroanilino)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O5S/c1-15-8-10-20(11-9-15)34(32,33)27(18-6-3-7-19(13-18)28(30)31)14-21(29)26-17-5-2-4-16(12-17)22(23,24)25/h2-13H,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSQNTGFIPOKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4623539.png)
![N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]ACETAMIDE](/img/structure/B4623551.png)
![N-(4-fluorophenyl)-2-{[5-(morpholin-4-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4623567.png)
![3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B4623574.png)

![3-PHENYL-N~1~-{3-[(3-PHENYLPROPANOYL)AMINO]PHENYL}PROPANAMIDE](/img/structure/B4623585.png)
![3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(2,5-DIMETHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE](/img/structure/B4623587.png)
![4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4623595.png)
![methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B4623597.png)
![METHYL 2-({[4-(5-CHLORO-2-METHOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B4623603.png)




